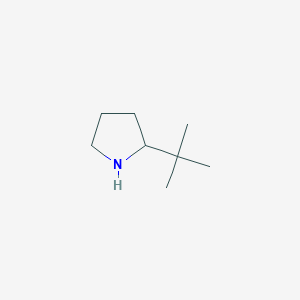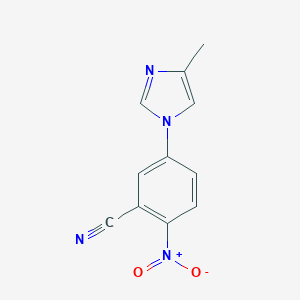
4-Nitro-N-phenylbenzenesulfonamide
Overview
Description
4-Nitro-N-phenylbenzenesulfonamide is a chemical compound with the CAS Number: 1576-44-9 . It has a molecular weight of 278.29 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10N2O4S/c15-14(16)11-6-8-12(9-7-11)19(17,18)13-10-4-2-1-3-5-10/h1-9,13H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 278.29 . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Versatile Synthesis and Protection of Amines
- 4-Nitrobenzenesulfonamides are used for the preparation and protection of secondary amines. They are easily prepared from primary amines and can undergo smooth alkylation to give N-alkylated sulfonamides. These can be readily deprotected to yield secondary amines in high yields (Fukuyama, Jow, & Cheung, 1995).
Structural Characterization
- A compound derived from 4-nitroaniline and benzenesulfonyl chloride has been structurally characterized using various methods, including spectroscopic tools and computational studies. This compound, crystallizing in the monoclinic crystal system, exhibits several intermolecular interactions stabilizing its structure (Murthy et al., 2018).
Practical Chemoselective Aromatic Substitution
- A novel route for the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives involves the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide. This method demonstrates practical chemoselectivity and functional group compatibility, useful in preparing intermediates for benzimidazoles and quinoxaline derivatives (Yu et al., 2022).
Photooxidation Studies
- The photooxidation of 4-chloroaniline and N-(4-chlorophenyl)-benzenesulfonamide has been studied, showing the formation of both 4-chloronitrosobenzene and 4-chloronitrobenzene upon irradiation. This research contributes to understanding the photochemical behavior of these compounds (Miller & Crosby, 1983).
Cathodic Cleavage in Organic Synthesis
- Benzenesulfonyl derivatives with nitro substituents undergo reduction in N,N-dimethylformamide, leading to cathodic cleavage of the S-N bond. This process is significant in the context of organic synthesis and the study of reaction mechanisms (Zanoni & Stradiotto, 1991).
Antimicrobial Activity
- Sulfonimide derivatives, including those derived from 4-nitrobenzenesulfonamide, have been studied for their antimicrobial activity. These compounds exhibit significant antibacterial and antifungal activities, highlighting their potential in medicinal chemistry (Eren, Özdemir. Koçak, & Özdemir, 2018).
Applications in Solid-Phase Synthesis
- Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, serve as key intermediates in various chemical transformations. This application is crucial for the synthesis of diverse privileged scaffolds (Fülöpová & Soural, 2015).
Analysis of Estrogens in Biological Fluids
- 4-Nitrobenzenesulfonyl chloride has been used for derivatization in liquid chromatography to determine estrogens in biological fluids. This method enhances detection sensitivity and is useful for diagnosing fetoplacental function (Higashi et al., 2006).
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which 4-nitro-n-phenylbenzenesulfonamide belongs, are known to target enzymes likecarbonic anhydrase and dihydropteroate synthetase .
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Biochemical Pathways
The compound affects the folic acid synthesis pathway in bacteria by inhibiting the enzyme dihydropteroate synthetase. This inhibition prevents the production of DNA, thereby stopping bacterial growth .
Pharmacokinetics
The compound has amolecular weight of 278.28 , which may influence its absorption and distribution in the body.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth by preventing the synthesis of folic acid, which is essential for DNA production .
properties
IUPAC Name |
4-nitro-N-phenylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c15-14(16)11-6-8-12(9-7-11)19(17,18)13-10-4-2-1-3-5-10/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKNXDSKYOQVTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310618 | |
| Record name | 4-Nitro-N-phenylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1576-44-9 | |
| Record name | 4-Nitro-N-phenylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 229374 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC229374 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229374 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitro-N-phenylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of 4-Nitro-N-phenylbenzenesulfonamide and how is it arranged in the solid state?
A1: this compound (C12H10N2O4S) is an aromatic sulfonamide derivative. The molecule features a central sulfonamide group (SO2NH) connected to two aromatic rings. One ring is a simple phenyl group (C6H5), while the other is a phenyl group substituted with a nitro group (NO2) at the para position. []
Q2: Can this compound be used as a protecting group in organic synthesis?
A2: Yes, this compound, often called "nosyl" in the context of organic synthesis, can act as a protecting group for amines. Specifically, it can be used in the synthesis of substituted furo[2,3-d]pyrimidines. [] The nosyl group is introduced through a Mitsunobu reaction between an alcohol and a nosyl-protected amine. The nosyl group can later be removed under specific conditions to reveal the desired amine functionality. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B182161.png)








![Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate](/img/structure/B182182.png)


